N-(5-Formyl-2-thienyl)acetamide
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Overview
Description
N-(5-Formyl-2-thienyl)acetamide: is an organic compound with the molecular formula C7H7NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-Formyl-2-thienyl)acetamide typically begins with thiophene derivatives.
Reaction Steps: One common method involves the formylation of 2-thiophenecarboxamide using formylating agents such as formic acid or formic anhydride under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Formyl-2-thienyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the formyl group to an alcohol can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Building Block: N-(5-Formyl-2-thienyl)acetamide serves as a building block for the synthesis of more complex molecules in organic synthesis.
Biology and Medicine:
Drug Development: The compound’s thiophene ring is a common motif in pharmaceuticals, making it a valuable intermediate in drug discovery and development.
Industry:
Mechanism of Action
The mechanism of action of N-(5-Formyl-2-thienyl)acetamide is largely dependent on its application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- N-(2-Formylphenyl)acetamide
- N-(5-Formyl-2-furyl)acetamide
- N-(5-Formyl-2-pyridyl)acetamide
Comparison:
- N-(5-Formyl-2-thienyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan and pyridine. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
N-(5-formylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5(10)8-7-3-2-6(4-9)11-7/h2-4H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHPGKJBLSYSCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296445 |
Source
|
Record name | N-(5-Formyl-2-thienyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31167-35-8 |
Source
|
Record name | 31167-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5-Formyl-2-thienyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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